molecular formula C16H12N2O4S B2505052 N-(1-Naphthyl)-3-nitrobenzenesulfonamide CAS No. 419559-79-8

N-(1-Naphthyl)-3-nitrobenzenesulfonamide

Cat. No. B2505052
CAS RN: 419559-79-8
M. Wt: 328.34
InChI Key: WIFWFLHGNPQTSE-UHFFFAOYSA-N
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Description

“N-(1-Naphthyl)ethylenediamine” is an organic compound that is commercially available as part of Griess reagents . It finds application in quantitative inorganic analysis of nitrates, nitrite, and sulfonamide in blood, using the Griess test .


Synthesis Analysis

“N-(1-Naphthyl)ethylenediamine” was first synthesized in 1939 by Bratton and Marshal . It has been used extensively as a coupling reagent for the determination of a variety of compounds such as aromatic primary and secondary amines, thiol-containing compounds, nitrite, nitrate, sugars, and metals .


Molecular Structure Analysis

The compound was characterized using single crystal X-ray diffraction study and spectroscopy methods including UV–Vis, IR, and NMR spectroscopy . The compound crystallizes in the orthorhombic system space group P2 1 2 1 2 1 and possesses syn-configuration about the azomethine (–CH=N–) bond .


Chemical Reactions Analysis

The compound readily undergoes a diazonium coupling reaction in the presence of nitrite and sulfanilamide, to give a strongly colored azo compound . This process is used to identify and measure the amount of nitrites in a water sample, by measuring the absorption of the resulting solution with a spectrophotometer .


Physical And Chemical Properties Analysis

The negative ion mass spectrum of the compound is remarkably simple and essentially free of background signals except two characteristic peaks at m/z 61.98 and 124.98, corresponding to [NO3]– and [HNO3+NO3]–, respectively .

Scientific Research Applications

  • Derivative Identification in Organic Chemistry : Sasin et al. (1960) explored derivatives like m-nitrobenzenesulfonamides for identifying specific amines. They found m-nitrobenzenesulfonamides and p-nitrobenzensulfonamides effective for this purpose in organic chemistry (Sasin et al., 1960).

  • Chemical Synthesis and Applications : Katritzky et al. (1993) presented a novel method for preparing 3-Amino-4-hydroxybenzenesulfonamide precursors, useful in the synthesis of “Acid Alizarin Violet N” derivatives, demonstrating the compound's relevance in synthetic chemistry (Katritzky et al., 1993).

  • Analytical Chemistry : Marshall et al. (1937) investigated para-aminobenzenesulfonamide, closely related to N-(1-Naphthyl)-3-nitrobenzenesulfonamide, for its absorption and excretion. They developed a method for determining this substance in blood and urine, illustrating its use in analytical chemistry (Marshall et al., 1937).

  • Preparation of Secondary Amines : Fukuyama et al. (1995) showed that 2- and 4-nitrobenzenesulfonamides are versatile for preparing secondary amines, highlighting their utility in organic synthesis (Fukuyama et al., 1995).

  • Biomedical Research : Abbasi et al. (2020) synthesized new N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, investigating their biofilm inhibitory action and cytotoxicity, which shows the compound's potential in biomedical research (Abbasi et al., 2020).

  • Electrochemistry and Sensor Development : Mirzaee (2019) found that 1-nitroso-2-naphtol, structurally similar to the compound , can be used as a sensing material in the development of a selective and sensitive ion-selective electrode, indicating its application in electrochemistry and sensor technology (Mirzaee, 2019).

  • Antibacterial Research : Abbasi et al. (2015) synthesized compounds using a naphthalene derivative and investigated their antibacterial potential, showing the importance of these compounds in antibacterial research (Abbasi et al., 2015).

Mechanism of Action

The primary aromatic amino group is first diazotised with sodium nitrite and hydrochloric acid . The excess nitrous acid (HNO2) is neutralized by treating with ammonium sulphamate reagent .

Safety and Hazards

The compound causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid getting in eyes, on skin, or on clothing, and avoid ingestion .

Future Directions

The Schiff bases of “N-(1-Naphthyl)ethylenediamine” have been used as chemosensors for various ions . The compound was synthesized and employed for fluoride ion recognition . Future research could explore the development of novel chemical tools targeting the auxin pathway, which will be useful in both agriculture and horticulture .

properties

IUPAC Name

N-naphthalen-1-yl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c19-18(20)13-7-4-8-14(11-13)23(21,22)17-16-10-3-6-12-5-1-2-9-15(12)16/h1-11,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFWFLHGNPQTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Naphthyl)-3-nitrobenzenesulfonamide

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